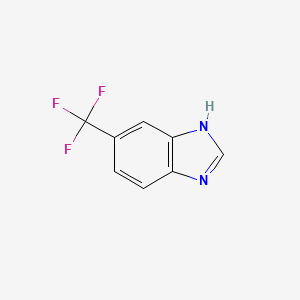









|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8](S)[NH:9][C:5]=2[CH:4]=1.Cl.ClCC1C(C)=CC=CN=1.[OH-].[Na+]>O>[F:14][C:2]([F:1])([F:13])[C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[CH:8][NH:9][C:5]=2[CH:4]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
6.54 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC2=C(N=C(N2)S)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
5.34 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC1=NC=CC=C1C
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
alcohol
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
|
Type
|
WAIT
|
|
Details
|
the mixture is left
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
subsequently evaporated to dryness in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 950 ml of methylene chloride
|
|
Type
|
WASH
|
|
Details
|
The solution is washed firstly with 200 ml of 1.5N sodium hydroxide solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified on 100 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from methylene chloride/petroleum ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC2=C(N=CN2)C=C1)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |